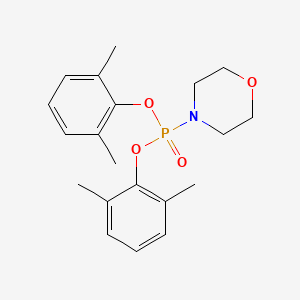
Bis(2,6-dimethylphenyl) morpholin-4-ylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,6-dimethylphenyl) morpholin-4-ylphosphonate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of two 2,6-dimethylphenyl groups and a morpholin-4-yl group attached to a phosphonate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,6-dimethylphenyl) morpholin-4-ylphosphonate typically involves the reaction of 2,6-dimethylphenol with phosphorus oxychloride to form 2,6-dimethylphenyl phosphoryl chloride. This intermediate is then reacted with morpholine to yield the final product. The reaction conditions often include the use of a catalyst and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2,6-dimethylphenyl) morpholin-4-ylphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield phosphine oxides, while substitution reactions can introduce various functional groups onto the phenyl rings .
Wissenschaftliche Forschungsanwendungen
Bis(2,6-dimethylphenyl) morpholin-4-ylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Bis(2,6-dimethylphenyl) morpholin-4-ylphosphonate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic and biochemical processes. The exact pathways and molecular targets depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Bis(2,6-dimethylphenyl) morpholin-4-ylphosphonate include other organophosphorus compounds such as:
- Dimethyl (morpholin-4-yl)phosphonate
- Bis(3,5-dimethylphenyl)phosphine
- Glyoxal-bis(2,6-dimethylphenyl)diimine .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of phenyl and morpholinyl groups attached to the phosphonate moiety. This structure imparts specific chemical and physical properties that make it suitable for a wide range of applications, from catalysis to material science .
Eigenschaften
| 113088-99-6 | |
Molekularformel |
C20H26NO4P |
Molekulargewicht |
375.4 g/mol |
IUPAC-Name |
4-bis(2,6-dimethylphenoxy)phosphorylmorpholine |
InChI |
InChI=1S/C20H26NO4P/c1-15-7-5-8-16(2)19(15)24-26(22,21-11-13-23-14-12-21)25-20-17(3)9-6-10-18(20)4/h5-10H,11-14H2,1-4H3 |
InChI-Schlüssel |
PYLCVQBUSWGJBF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)OP(=O)(N2CCOCC2)OC3=C(C=CC=C3C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,2-Trifluoro-N,N-dimethyl-1-[(trimethylsilyl)oxy]ethan-1-amine](/img/structure/B14312143.png)

![2-[2-(2-Nitrosophenyl)ethyl]benzaldehyde](/img/structure/B14312156.png)
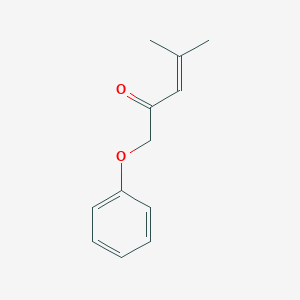

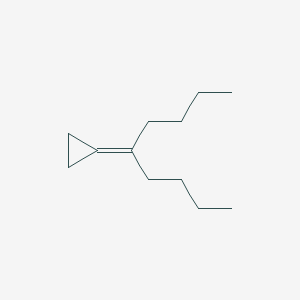
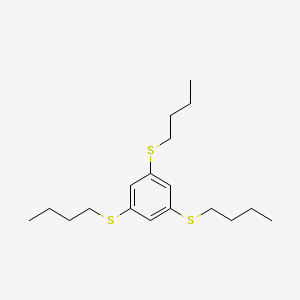
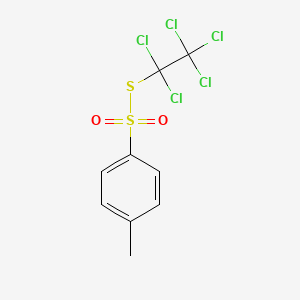
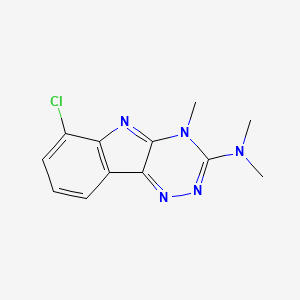
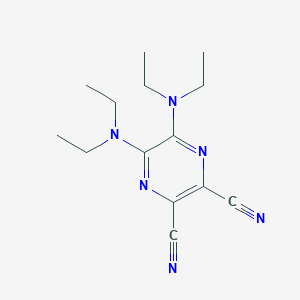
![Benzene, [(1-phenylbutoxy)methyl]-](/img/structure/B14312227.png)

